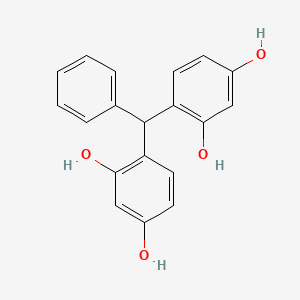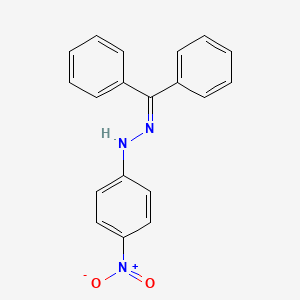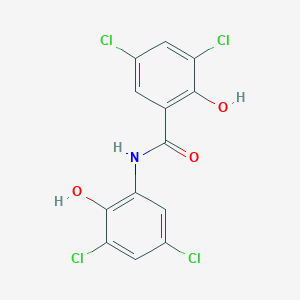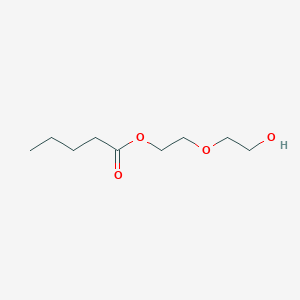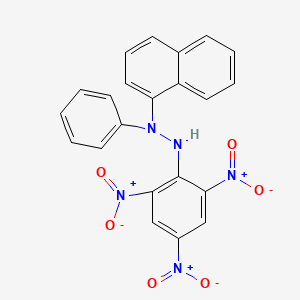
1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazine group bonded to a naphthalene ring, a phenyl ring, and a trinitrophenyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of naphthalen-1-ylhydrazine with 2,4,6-trinitrobenzaldehyde in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding oxides or nitro derivatives.
Reduction: Formation of amines or hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of biochemical pathways. Its nitro groups can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the phenyl or naphthalene rings.
This compound: Compounds with different nitro group positions or additional functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6199-31-1 |
|---|---|
Molecular Formula |
C22H15N5O6 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine |
InChI |
InChI=1S/C22H15N5O6/c28-25(29)17-13-20(26(30)31)22(21(14-17)27(32)33)23-24(16-9-2-1-3-10-16)19-12-6-8-15-7-4-5-11-18(15)19/h1-14,23H |
InChI Key |
IQOXZGIMXYXPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




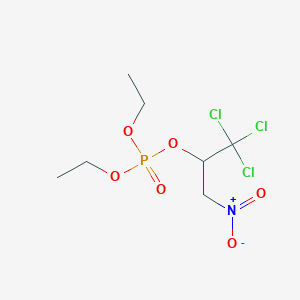
![[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid](/img/structure/B14733289.png)

![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)
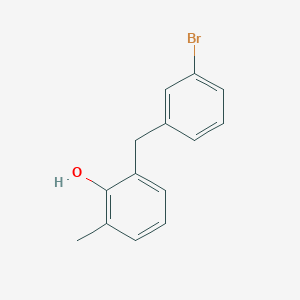
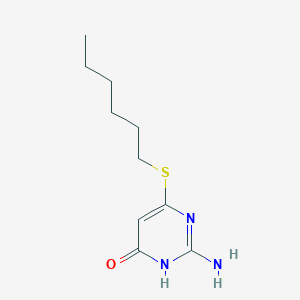

![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
